molecular formula C12H19N3O2 B2706701 (E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide CAS No. 2411332-38-0

(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide

カタログ番号 B2706701
CAS番号: 2411332-38-0
分子量: 237.303
InChIキー: WUFBOGAQAKBGFN-AATRIKPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide, also known as DMXAA or vadimezan, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs), which selectively target the blood vessels that feed tumors, leading to their destruction.

科学的研究の応用

(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide has been extensively studied for its anti-tumor properties. It has been shown to be effective against a wide range of tumor types, including lung, colon, breast, and prostate cancer. (E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide works by selectively targeting the blood vessels that feed tumors, leading to their destruction. This makes it a promising candidate for cancer therapy, as it can potentially be used in combination with other cancer treatments to improve their efficacy.

作用機序

The exact mechanism of action of (E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide is not fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines, which are signaling molecules that play a role in the immune response. (E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide has also been shown to disrupt the blood vessels that feed tumors, leading to their destruction.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a role in the immune response. (E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide has also been shown to disrupt the blood vessels that feed tumors, leading to their destruction. In addition, (E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide has been shown to induce apoptosis, or programmed cell death, in tumor cells.

実験室実験の利点と制限

(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide has a number of advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized and purified. It has also been extensively studied for its anti-tumor properties, making it a promising candidate for cancer therapy. However, (E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide also has some limitations for lab experiments. It has been shown to be toxic at high doses, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

将来の方向性

There are a number of future directions for research on (E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide. One direction is to further investigate its mechanism of action, in order to better understand how it works and how it can be used in combination with other cancer treatments. Another direction is to explore its potential use in other diseases, such as inflammatory disorders. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of (E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide as a cancer therapy.

合成法

(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. The synthesis method involves the reaction of 4-(dimethylamino)but-2-enal with 4-(bromomethyl)-1,3-oxazole in the presence of a base, followed by reduction with sodium borohydride. The final product is then purified by column chromatography.

特性

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-4-10(11-8-17-9-13-11)14-12(16)6-5-7-15(2)3/h5-6,8-10H,4,7H2,1-3H3,(H,14,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFBOGAQAKBGFN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=COC=N1)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=COC=N1)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。